D,L-N-Boc-N-methyltyrosine

Peptide permeability Caco-2 assay Oral bioavailability

D,L-N-Boc-N-methyltyrosine is a doubly modified tyrosine derivative combining Nα-tert-butyloxycarbonyl (Boc) protection with Nα-methylation on the racemic D,L-tyrosine backbone. With a molecular formula of C₁₅H₂₁NO₅ (MW 295.33) and a melting point of 140–142 °C, this compound serves as a key synthetic intermediate in solid-phase peptide synthesis (SPPS), particularly where Boc-strategy orthogonality and the conformational constraints of N-methylation are simultaneously required.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B7796209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-N-Boc-N-methyltyrosine
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)
InChIKeyAPVBZIOLJVJCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-N-Boc-N-methyltyrosine: Protected N-Methyl Amino Acid Building Block for Peptide Synthesis and Drug Discovery


D,L-N-Boc-N-methyltyrosine is a doubly modified tyrosine derivative combining Nα-tert-butyloxycarbonyl (Boc) protection with Nα-methylation on the racemic D,L-tyrosine backbone . With a molecular formula of C₁₅H₂₁NO₅ (MW 295.33) and a melting point of 140–142 °C, this compound serves as a key synthetic intermediate in solid-phase peptide synthesis (SPPS), particularly where Boc-strategy orthogonality and the conformational constraints of N-methylation are simultaneously required . The racemic D,L configuration distinguishes it from the widely used enantiopure L-isomer (Boc-N-Me-Tyr-OH, CAS 82038-34-4), positioning it for applications where stereochemical screening, cost-sensitive scale-up, or racemic crystallography is prioritized.

Why D,L-N-Boc-N-methyltyrosine Cannot Be Replaced by Common Tyrosine Building Blocks


Generic substitution with Boc-tyrosine (non-N-methylated) forfeits the conformational rigidity, enhanced metabolic stability, and altered hydrogen-bonding patterns conferred by Nα-methylation — properties that have been shown to increase intestinal permeability of N-methylated cyclic peptides by over 10-fold (Papp > 1 × 10⁻⁵ cm/s vs. < 1 × 10⁻⁶ cm/s for non-methylated analogs) . Substitution with Fmoc-N-methyltyrosine, conversely, precludes the use of Boc-strategy SPPS conditions (TFA deprotection, HF cleavage) that are essential for acid-stable linker chemistries and certain specialized coupling protocols such as BTC-mediated polyamide synthesis . The racemic D,L configuration further differentiates this product from enantiopure L-Boc-N-methyltyrosine, as racemic mixtures can exhibit distinct crystallization behavior, solubility profiles, and are preferred when stereochemical outcomes are being systematically probed or when cost reduction through avoidance of chiral separation is prioritized.

D,L-N-Boc-N-methyltyrosine: Quantitative Comparative Evidence for Scientific Selection


N-Methylation Drives Over 10-Fold Increase in Intestinal Permeability vs. Non-Methylated Cyclic Peptides

In a systematic evaluation of 54 N-methylated cyclic hexapeptides, Ovadia et al. (2011) demonstrated that while most non-methylated or minimally methylated analogs exhibited poor Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s, comparable to mannitol as a paracellular marker), 10 N-methylated analogs achieved high transcellular permeability (Papp > 1 × 10⁻⁵ cm/s, comparable to testosterone) . This represents a > 10-fold permeability enhancement attributable to backbone N-methylation. Furthermore, White et al. (2011) reported that a cyclic hexapeptide bearing three N-methyl groups (MW 755) achieved 28% oral bioavailability in rat — a benchmark rarely reached by non-methylated cyclic peptides of similar size . The N-methyltyrosine residue, as incorporated via D,L-N-Boc-N-methyltyrosine, contributes directly to these pharmacokinetic advantages by replacing the amide NH with an N-CH₃ group, thereby reducing hydrogen-bond donor count and modulating conformational ensembles.

Peptide permeability Caco-2 assay Oral bioavailability N-methylation Cyclic peptides

N-Methyltyrosine Is an Essential Pharmacophoric Element for Sub-100 nM P2X7 Receptor Antagonism

Romagnoli et al. (2003) explicitly employed (L)-N-Boc-N-methyltyrosine as a key starting material — alongside (L)-N-Boc-tyrosine — in the parallel synthesis of 27 KN-62 analogs (compounds 61–87) targeting the human P2X7 receptor . The parent compound KN-62, which incorporates the N-methyl-L-tyrosyl moiety, exhibited an IC₅₀ of 51.1 ± 1.1 nM at the human P2X7 receptor, with the most potent N-arylpiperazine-modified analog (compound 63) achieving an IC₅₀ of 1.3 ± 0.1 nM . While both Boc-tyrosine and Boc-N-methyltyrosine were used in the synthetic scheme, the N-methyl group on the tyrosine backbone is a conserved structural feature across all active antagonists in this series; the N-methyl group alters both the conformational preferences and the sulfonylation pattern achievable at the tyrosine nitrogen, enabling the bis-isoquinolinesulfonyl substitution pattern critical for P2X7 binding . The absence of N-methylation would preclude the construction of the N,O-bis-sulfonylated pharmacophore that defines this antagonist class.

P2X7 receptor KN-62 Inflammation Antagonist Structure-activity relationship

Boc Protection with HONSu Ester Coupling Minimizes Racemization vs. Alternative N-Methyl Amino Acid Coupling Protocols

N-Methylamino acid residues are intrinsically susceptible to racemization during peptide-bond formation. McDermott and Benoiton (1973) quantified this liability using model dipeptides: when Z-Ala-MeLeu was coupled with Gly-OBzl by various methods, significant racemization (2.8–39%) was observed in the presence of salts such as triethylamine hydrochloride or p-toluenesulfonate . Critically, only coupling through the N-hydroxysuccinimide (HONSu) ester gave stereochemically pure product. In a separate study, the same group established that enantiomerically pure N-Boc-N-methylamino acids — including N-Boc-N-methyltyrosine — can be reliably prepared by N-methylation of the parent amino acid derivative using NaH/CH₃I in THF at room temperature . This synthetic route, when paired with Boc protection strategy and HONSu-mediated coupling, provides a defined pathway for maintaining stereochemical integrity of the N-methyltyrosine residue throughout SPPS — a significant advantage over Fmoc-based protocols where the repetitive basic deprotection conditions (piperidine/DMF) may exacerbate racemization risk at N-methylated residues.

Racemization N-methylamino acid Peptide coupling HONSu ester Stereochemical integrity

Boc-Strategy SPPS Enables Compatible Chemistry Workflows That Fmoc-N-Methyltyrosine Cannot Support

The Boc and Fmoc protection strategies for SPPS are not interchangeable. Fmoc-based SPPS (base-labile Nα protection, TFA-labile side-chain protection) has largely replaced Boc-SPPS in many laboratories due to milder deprotection conditions . However, Boc-SPPS using TFA-labile Nα protection remains essential for specific applications: (i) BTC-mediated coupling of sterically hindered N-methylamino acids, where the acidic activation conditions of Boc chemistry provide superior coupling efficiency for secondary amines ; (ii) synthesis of acid-stable peptide-polymer conjugates requiring HF cleavage; and (iii) preparation of DNA-binding hairpin pyrrole-imidazole polyamides, where Boc-protected aromatic amino acids — including Boc-N-methyltyrosine derivatives — are coupled using BTC with demonstrated compatibility . Fmoc-N-methyltyrosine (e.g., Fmoc-N-Me-Tyr(tBu)-OH) cannot substitute in these workflows because the repetitive piperidine treatments of Fmoc-SPPS are incompatible with certain side-chain protecting groups and on-resin cyclization strategies. The D,L-N-Boc-N-methyltyrosine product specifically serves the Boc-SPPS ecosystem, which, though smaller in market share, remains irreplaceable for these specialized synthetic applications.

Solid-phase peptide synthesis Boc chemistry Fmoc chemistry Orthogonal protection BTC coupling

D,L Racemic Mixture Offers Distinct Crystallization and Cost-Utility Profile vs. Enantiopure L-Boc-N-Methyltyrosine

The D,L racemic mixture of N-Boc-N-methyltyrosine presents a fundamentally different physical-chemical profile from the enantiopure L-isomer (CAS 82038-34-4, melting point 140–142 °C, density 1.220 g/cm³) . Racemic mixtures typically exhibit altered melting behavior, solubility, and crystal packing relative to their enantiopure counterparts — properties that can be exploited for racemic protein crystallography (a method for solving the phase problem in X-ray crystallography) and for studying stereochemical determinants of peptide-receptor interactions. More practically, racemic mixtures avoid the cost of chiral resolution or asymmetric synthesis, making them economically attractive for large-scale applications where stereochemistry at the tyrosine α-carbon is not critical to downstream biological activity, or where the racemate is used as a screening tool to identify whether enantioselectivity exists at all. In scalemic and racemic imprinting studies, Boc-tyrosine enantiomers demonstrated concentration-dependent binding bias, confirming that racemic and enantiopure preparations yield measurably distinct molecular recognition outcomes .

Racemic mixture Enantiopure Crystallization Cost efficiency Stereochemical screening

D,L-N-Boc-N-methyltyrosine: Evidence-Backed Research and Industrial Application Scenarios


P2X7 Receptor Antagonist Lead Optimization and Radioligand Development

D,L-N-Boc-N-methyltyrosine serves as the direct synthetic precursor for constructing the N-methyl-L-tyrosyl core of KN-62-class P2X7 antagonists. As demonstrated by Romagnoli et al. (2003), this building block enables the parallel synthesis of focused libraries (27 analogs) for SAR studies targeting the human P2X7 receptor, with lead compounds achieving IC₅₀ values as low as 1.3 nM . The same group further validated the scaffold by developing a tritiated radioligand ([³H]-1-[(S)-N,O-bis-(isoquinolinesulfonyl)-N-methyl-tyrosyl]-4-(o-tolyl)-piperazine) that bound to human P2X7 with K_D = 3.46 ± 0.1 nM, establishing a direct path from this building block to high-affinity pharmacological tool compounds . Procurement of this specific protected amino acid is rate-limiting for any program aiming to enter this validated P2X7 antagonist chemical space.

Orally Bioavailable Cyclic Peptide Design and N-Methyl Scanning Campaigns

Systematic N-methyl scanning of cyclic peptide scaffolds has emerged as a rational strategy for improving oral bioavailability. The foundational evidence from Ovadia et al. (2011) and White et al. (2011) demonstrates that N-methylation can increase Caco-2 permeability from negligible (< 1 × 10⁻⁶ cm/s) to drug-like levels (> 1 × 10⁻⁵ cm/s) and achieve 28% oral bioavailability in rat . D,L-N-Boc-N-methyltyrosine provides the chemical means to introduce a conformationally constrained, N-methylated tyrosine residue into cyclic peptide libraries. The racemic D,L form is particularly suited to initial screening campaigns where the optimal stereochemical configuration has not yet been determined, allowing parallel evaluation of both D- and L-tyrosine epimers within the same synthetic workflow.

Boc-Strategy Solid-Phase Peptide Synthesis of DNA-Binding Polyamides and Acid-Stable Conjugates

Research groups employing BTC-mediated coupling for the synthesis of DNA-binding hairpin pyrrole-imidazole polyamides rely on Boc-protected aromatic amino acid building blocks, for which Fmoc-protected alternatives are chemically incompatible . D,L-N-Boc-N-methyltyrosine extends this synthetic platform to N-methylated tyrosine residues, enabling the study of how N-methylation affects polyamide-DNA binding affinity and sequence specificity. The Boc protection strategy also enables the use of HF-labile resins and acid-stable linker chemistries that are essential for certain peptide-drug conjugate and peptide-polymer hybrid syntheses .

Racemic Protein Crystallography and Stereochemical-Probing Studies

The D,L racemic configuration of this product makes it uniquely suitable for racemic protein crystallography — a technique in which a racemic mixture of a peptide ligand is co-crystallized with a protein target to exploit the inversion symmetry of racemic crystals for improved phasing . Additionally, in structure-activity relationship studies where the contribution of D- vs. L-configuration at the tyrosine α-carbon to biological activity is unknown a priori, the racemic mixture serves as an efficient screening tool to rapidly assess whether stereochemical preference exists, guiding subsequent investment in enantiopure synthesis if warranted.

Quote Request

Request a Quote for D,L-N-Boc-N-methyltyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.